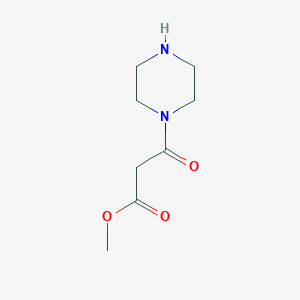

Methyl 3-oxo-3-piperazin-1-ylpropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl 3-oxo-3-piperazin-1-ylpropanoate |

InChI |

InChI=1S/C8H14N2O3/c1-13-8(12)6-7(11)10-4-2-9-3-5-10/h9H,2-6H2,1H3 |

InChI Key |

JUSQPSLCMZQMQU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)N1CCNCC1 |

Origin of Product |

United States |

Synthesis Via Acylation: the Aminolysis of a β Keto Ester

The formation of the amide bond in Methyl 3-oxo-3-piperazin-1-ylpropanoate likely proceeds through the nucleophilic attack of a piperazine (B1678402) nitrogen atom on the carbonyl carbon of a methyl 3-oxo-propanoate derivative. This type of reaction, the aminolysis of an ester, generally follows a stepwise addition-elimination mechanism involving a tetrahedral intermediate. researchgate.netnih.govmasterorganicchemistry.com

The process involves two main transition states:

TS1: The transition state for the nucleophilic attack of the piperazine nitrogen on the ester carbonyl, leading to the formation of a tetrahedral intermediate. This is often the rate-determining step. rsc.org

TS2: The transition state for the collapse of the tetrahedral intermediate, which involves the cleavage of the C-O bond and elimination of the methoxide (B1231860) leaving group.

Interactive Table 1: Illustrative Energy Profile for Piperazine Acylation

This table presents hypothetical data based on computational studies of analogous ester aminolysis reactions to illustrate the energy profile.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Geometric Parameter (Å) |

| Reactants | Piperazine + Methyl Acetoacetate | 0.0 | - |

| TS1 | Transition state for N-attack | +22.5 | C-N distance: ~2.10 |

| Intermediate | Tetrahedral Intermediate | +15.8 | C-N bond formed |

| TS2 | Transition state for OMe elimination | +19.7 | C-O distance: ~2.05 |

| Products | This compound + Methanol (B129727) | -5.2 | - |

Reactivity Via Enolate Formation

The presence of the β-dicarbonyl system makes the protons on the α-carbon (the -CH₂- group between the ester and amide carbonyls) significantly acidic, with pKa values typically in the range of 9–11. uobabylon.edu.iqpearson.com Deprotonation by a base leads to a highly stable, resonance-delocalized enolate anion, which is a potent nucleophile in many carbon-carbon bond-forming reactions like alkylations and aldol (B89426) condensations. masterorganicchemistry.comfiveable.me

The transition state for this proton transfer reaction involves the partial breaking of the α-C-H bond and the simultaneous formation of a new bond between the base and the proton. The activation energy for this step is generally low due to the high acidity of the proton, facilitating rapid enolate formation. nih.gov

Interactive Table 2: Illustrative Transition State Data for α-Deprotonation

This table provides hypothetical computational data for the deprotonation of the α-carbon of Methyl 3-oxo-3-piperazin-1-ylpropanoate by a generic base (B:), based on known properties of β-dicarbonyl compounds.

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | ~5-10 kcal/mol | Low energy barrier, indicating fast proton transfer. |

| Imaginary Frequency | ~1500i cm⁻¹ | Corresponds to the motion of the proton between the α-carbon and the base. |

| Bond Length C-H (TS) | ~1.45 Å | The C-H bond being broken is significantly elongated from its ground state length (~1.1 Å). |

| Bond Length B-H (TS) | ~1.30 Å | The B-H bond being formed is still longer than a typical covalent bond. |

Chemical Reactivity and Transformation Studies of Methyl 3 Oxo 3 Piperazin 1 Ylpropanoate

Reactions at the Methyl Ester Moiety

The methyl ester group in Methyl 3-oxo-3-piperazin-1-ylpropanoate is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the ester functionality to introduce new chemical linkages and molecular complexity.

Transesterification Reactions

Transesterification is a key process for converting one ester into another by reaction with an alcohol. For β-keto esters, this reaction is of significant interest for the synthesis of various derivatives that may have applications in pharmaceuticals and materials science. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to yield the new ester and methanol (B129727).

The reaction is typically catalyzed by either an acid or a base. Acid catalysis protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Base catalysis, on the other hand, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide.

Table 1: General Conditions for Transesterification of β-Keto Esters

| Catalyst Type | Typical Catalysts | Reaction Conditions |

| Acid | H₂SO₄, HCl, p-TsOH | Reflux in excess alcohol |

| Base | NaOR, K₂CO₃, DMAP | Room temperature to reflux |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Mild conditions |

This table presents generalized conditions and catalysts for the transesterification of β-keto esters based on established literature. Specific conditions for this compound would require experimental optimization.

Amidation and Hydrolysis Pathways

Amidation: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction is fundamental in the synthesis of a vast array of biologically active molecules. The direct amidation of esters often requires elevated temperatures or the use of catalysts to proceed at a reasonable rate. Lewis acids, such as FeCl₃, have been shown to catalyze the direct amidation of esters under solvent-free conditions. The reaction proceeds via coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

Given that this compound already contains a piperazine (B1678402) moiety, intramolecular amidation or polymerization under certain conditions could be a competing pathway, although intermolecular amidation with an external amine is the primary focus here.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting carboxylate is deprotonated in the basic medium, driving the reaction to completion.

The kinetics of ester hydrolysis are typically studied to understand the reaction mechanism and the factors influencing the reaction rate. For β-keto esters, the presence of the ketone functionality can influence the electronic environment of the ester and thus its reactivity towards hydrolysis.

Reduction of the Ester Functionality

The methyl ester group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. The aldehyde is then rapidly reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of Lewis acids or by using specific solvent systems, which can allow for the reduction of esters under milder conditions.

Reactions at the Ketone (Oxo) Group

The ketone group in this compound is a site for various nucleophilic addition and reduction reactions, leading to the formation of alcohols and other functionalized products.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and can be attacked by a variety of nucleophiles. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. Examples of nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides (in the Wittig reaction).

The addition of a Grignard reagent (R-MgX) to the ketone would lead to the formation of a tertiary alcohol after acidic workup. The choice of the R group in the Grignard reagent allows for the introduction of a wide variety of substituents.

Reductions of the Carbonyl Group

The ketone can be selectively reduced to a secondary alcohol in the presence of the ester group using milder reducing agents.

Sodium borohydride (NaBH₄) is a commonly used reagent for the selective reduction of ketones and aldehydes. It is less reactive than LiAlH₄ and will typically not reduce the ester functionality under standard conditions (e.g., in alcoholic solvents at room temperature). This chemoselectivity is a key advantage in the functionalization of molecules like this compound. The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.

Table 2: Comparison of Reducing Agents for this compound

| Reagent | Functional Group Reduced | Product Moiety |

| LiAlH₄ | Ester and Ketone | Diol |

| NaBH₄ | Ketone | Secondary alcohol |

This table illustrates the expected chemoselectivity of common reducing agents towards the functional groups present in this compound based on general reactivity principles.

The resulting secondary alcohol can then serve as a handle for further synthetic transformations, such as esterification, etherification, or elimination reactions.

Enolization and Tautomerism Studies

The β-ketoester moiety in this compound allows for the existence of keto-enol tautomers. This equilibrium between the keto and enol forms is a fundamental aspect of its reactivity, influencing its spectroscopic properties and its behavior in chemical reactions. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.

Studies on analogous β-keto amides and esters have provided insight into the factors governing this equilibrium. The solvent polarity plays a significant role; non-polar solvents tend to favor the enol form, while polar aprotic solvents favor the keto form. researchgate.net Spectroscopic methods, particularly ¹H-NMR, are instrumental in studying this tautomerism. For instance, in related β-ketoamides, the presence of two distinct signals in the ¹³C-NMR spectrum, one for the ketonic carbon and another for the enolic carbon, confirms the existence of the keto-enol equilibrium. researchgate.net

For β-keto esters and amides, the equilibrium enol/keto ratios have been found to be influenced by the nature of the substituents. acs.orgresearchgate.net While specific data for this compound is not available, analysis of similar structures allows for an estimation of its tautomeric behavior.

Table 1: Tautomeric Equilibrium Data for Analogous β-Dicarbonyl Compounds

| Compound | Solvent | Keto Form (%) | Enol Form (%) | Reference |

| Acetylacetone | Gas Phase | 34 | 66 | General |

| Ethyl Acetoacetate | Neat | 92 | 8 | General |

| N,N-Dimethylacetoacetamide | CCl₄ | 25 | 75 | acs.org |

This table presents data for analogous compounds to illustrate the principles of keto-enol tautomerism. The exact equilibrium for this compound may vary.

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two nitrogen atoms with distinct reactivity. The nitrogen atom of the amide functionality is relatively unreactive due to the delocalization of its lone pair of electrons into the carbonyl group. In contrast, the secondary amine nitrogen is nucleophilic and is the primary site for reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. For instance, a general procedure for the alkylation of N-acetylpiperazine involves reaction with an alkyl bromide in the presence of a base. researchgate.net A similar approach would be applicable to this compound.

N-acylation can be carried out using acyl chlorides or anhydrides. These reactions are typically performed in the presence of a base to neutralize the acid generated during the reaction. The resulting N,N'-disubstituted piperazine derivatives are important intermediates in the synthesis of pharmaceuticals.

Table 2: Representative N-Alkylation and N-Acylation Reactions of Piperazine Derivatives

| Substrate | Reagent | Product | Yield (%) | Reference |

| N-Acetylpiperazine | n-Butyl bromide | N-Butyl-N'-acetylpiperazine | 88 | researchgate.net |

| N-Acetylpiperazine | n-Hexyl bromide | N-Hexyl-N'-acetylpiperazine | 69 | researchgate.net |

| Piperazine | Benzoyl chloride | N-Benzoylpiperazine & N,N'-Dibenzoylpiperazine | Variable | nih.govrsc.org |

This table provides examples of N-alkylation and N-acylation reactions on related piperazine compounds to demonstrate the expected reactivity.

Ring-Opening and Ring-Closure Reactions (if applicable)

The piperazine ring is generally stable under most reaction conditions. Ring-opening reactions are not commonly observed for N-acyl piperazines like this compound under standard synthetic transformations. The stability of the six-membered ring makes such reactions energetically unfavorable.

Formation of Quaternary Ammonium (B1175870) Salts

The secondary amine nitrogen in this compound can be further alkylated to form a quaternary ammonium salt. However, the nucleophilicity of this nitrogen is reduced by the presence of the adjacent N-acyl group. Furthermore, once the first alkylation occurs on the secondary amine, the resulting tertiary amine can undergo a second alkylation to form a quaternary ammonium salt.

Studies on the quaternization of N-alkyl-N'-methyl piperazine have shown that the reaction with ethyl bromide occurs exclusively at the nitrogen atom bearing the less sterically hindered methyl group. nih.gov This suggests that in the case of a mono-N-alkylated derivative of this compound, quaternization would likely occur at the newly introduced, less hindered tertiary amine.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including kinetic and thermodynamic data, for the specific transformations of this compound are not extensively reported in the literature. However, insights can be drawn from studies of related systems.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of N-alkylation of piperazines would be expected to follow second-order kinetics, being first order in both the piperazine derivative and the alkylating agent. The rate of reaction will be influenced by the nature of the alkylating agent and the solvent.

Thermodynamic data for reactions involving piperazine have been reported, particularly in the context of CO2 capture. researchgate.netnih.gov These studies provide information on the heat of reaction and equilibrium constants for various protonation and carbamate (B1207046) formation reactions. nih.govnih.gov While not directly applicable to the transformations discussed here, they provide a framework for understanding the thermodynamics of reactions involving the piperazine moiety.

Investigations into the conformational behavior of N-acyl-functionalized piperazines using temperature-dependent NMR spectroscopy have revealed activation energy barriers for the restricted rotation of the amide bond to be between 56 and 80 kJ mol⁻¹. nih.govrsc.org These studies also provide information on the energy barriers for the ring inversion of the piperazine chair conformations. nih.govrsc.org

Transition State Analysis of Reactivity

Transition state analysis provides crucial insights into the kinetics and mechanisms of chemical reactions by examining the high-energy, transient molecular structures that exist at the peak of the reaction energy profile. For a molecule with multiple functional groups like this compound, which possesses a β-keto amide structure, computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the potential reaction pathways and their associated energy barriers. While specific experimental or computational studies on this compound are not extensively documented in peer-reviewed literature, its reactivity can be predicted by analyzing analogous systems. The primary reactive sites include the acidic α-carbon situated between the two carbonyl groups, the amide carbonyl, and the ester carbonyl.

Computational Approaches to Transition State Analysis

The theoretical investigation of a reaction mechanism involves mapping the potential energy surface to locate reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on this surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Computational studies on similar reactions, such as the aminolysis of esters, typically employ DFT methods with functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p). researchgate.netnih.govrsc.org Solvation effects are often incorporated using models like the Polarization Continuum Model (PCM) to simulate reaction conditions in a solvent more accurately. nih.gov The primary output of these calculations is the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Analysis of Key Reaction Pathways

Two fundamental reaction pathways for this compound that can be analyzed via transition state theory are its synthesis through piperazine acylation and its reaction via enolate formation.

Derivatization and Functionalization Strategies for Methyl 3 Oxo 3 Piperazin 1 Ylpropanoate

Synthesis of Novel Analogues via Ester Modification

The methyl ester group in Methyl 3-oxo-3-piperazin-1-ylpropanoate is a prime site for modification to generate a variety of analogues, including carboxylic acids, different alkyl esters, and amides.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-3-(piperazin-1-yl)propanoic acid. Base-catalyzed hydrolysis, often referred to as saponification, typically involves treating the ester with a strong base like sodium hydroxide (B78521) in a water/alcohol mixture. youtube.com The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in an acidic workup. youtube.com Acid-catalyzed hydrolysis is also feasible, using aqueous acid and heat, and proceeds via a reversible mechanism. youtube.com The resulting carboxylic acid is a key intermediate for further functionalization, such as amidation reactions.

Transesterification: Transesterification can be employed to replace the methyl group with other alkyl or aryl groups. This is typically achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and driving it to completion often requires using the desired alcohol as the solvent or removing the methanol (B129727) byproduct.

Amidation: Direct conversion of the methyl ester to an amide can be challenging. A more common and efficient route is the hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. Standard coupling agents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU can be used to activate the carboxylic acid for reaction with a primary or secondary amine, leading to a diverse library of amide derivatives. nih.gov

Table 1: Potential Ester Modifications and Representative Conditions This table presents hypothetical products based on established chemical transformations.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. NaOH, H₂O/MeOH2. HCl | 3-Oxo-3-(piperazin-1-yl)propanoic acid | Hydrolysis |

| This compound | Benzyl alcohol, H₂SO₄ (cat.) | Benzyl 3-oxo-3-(piperazin-1-yl)propanoate | Transesterification |

| 3-Oxo-3-(piperazin-1-yl)propanoic acid | Benzylamine, PyBOP, DIPEA | N-Benzyl-3-oxo-3-(piperazin-1-yl)propanamide | Amidation |

Modifications of the Oxo Group for Structural Diversification

The ketone functionality is another key site for introducing structural diversity. Common modifications include reduction to an alcohol and conversion to an amine via reductive amination.

Reduction to Hydroxy Derivatives: The oxo group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and common choice for this transformation. This reaction would yield Methyl 3-hydroxy-3-(piperazin-1-yl)propanoate. The resulting hydroxyl group can be a handle for further functionalization, such as etherification or esterification.

Reductive Amination: Reductive amination allows for the conversion of the ketone directly into an amine. This one-pot reaction typically involves treating the β-keto ester with an amine (primary or secondary) and a reducing agent. youtube.com Sodium cyanoborohydride (NaBH₃CN) is often used as it is selective for the reduction of the intermediate iminium ion over the ketone. youtube.com This reaction is best performed under mildly acidic conditions (pH 4-5) to facilitate imine formation. youtube.com This strategy can produce β-amino esters, which are valuable building blocks. However, challenges such as competing reduction of the ketone to the alcohol and potential racemization at the α-carbon need to be considered. nih.gov

Table 2: Potential Oxo Group Modifications and Representative Conditions This table presents hypothetical products based on established chemical transformations.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | NaBH₄, MeOH | Methyl 3-hydroxy-3-(piperazin-1-yl)propanoate | Reduction |

| This compound | Aniline, NaBH₃CN, ACOH (cat.) | Methyl 3-(phenylamino)-3-(piperazin-1-yl)propanoate | Reductive Amination |

| This compound | Ammonium (B1175870) acetate (B1210297), NaBH₃CN | Methyl 3-amino-3-(piperazin-1-yl)propanoate | Reductive Amination |

Functionalization of the Piperazine (B1678402) Nitrogen Atoms for Scaffold Generation

The secondary amine of the piperazine ring is a highly versatile site for functionalization, allowing for the introduction of a wide array of substituents through N-alkylation, N-arylation, and acylation reactions.

N-Alkylation: The free N-H group can be readily alkylated using alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination is another powerful method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups at the piperazine nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a widely used method for this purpose. nih.gov Copper-catalyzed Ullmann-type reactions are also effective for N-arylation, particularly with aryl iodides. researchgate.net

N-Acylation and N-Sulfonylation: The piperazine nitrogen can react with acylating agents like acid chlorides or anhydrides, or with sulfonyl chlorides, in the presence of a base, to form the corresponding amides and sulfonamides, respectively. These reactions are generally high-yielding and allow for the introduction of a diverse range of functional groups.

Table 3: Potential Piperazine Nitrogen Functionalizations and Representative Conditions This table presents hypothetical products based on established chemical transformations.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Benzyl bromide, K₂CO₃, CH₃CN | Methyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate | N-Alkylation |

| This compound | Bromobenzene, Pd₂(dba)₃, BINAP, NaOtBu | Methyl 3-oxo-3-(4-phenylpiperazin-1-yl)propanoate | N-Arylation (Buchwald-Hartwig) |

| This compound | Benzaldehyde, NaBH(OAc)₃ | Methyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate | Reductive Amination |

| This compound | Acetyl chloride, Et₃N, CH₂Cl₂ | Methyl 3-(4-acetylpiperazin-1-yl)-3-oxopropanoate | N-Acylation |

| This compound | Tosyl chloride, Pyridine | Methyl 3-oxo-3-(4-tosylpiperazin-1-yl)propanoate | N-Sulfonylation |

Introduction of Stereogenic Centers (if applicable)

The structure of this compound is achiral. However, stereogenic centers can be introduced through various asymmetric transformations.

One potential strategy is the asymmetric α-amination of the β-keto ester. beilstein-journals.org This can be achieved using an organocatalyst, such as a guanidine-bisurea bifunctional catalyst, in the presence of an electrophilic nitrogen source like diethyl azodicarboxylate (DEAD). beilstein-journals.org This would create a chiral quaternary center at the α-position to the ester.

Another approach involves the asymmetric reduction of the ketone, which would create a chiral center at the β-position. This can be accomplished using chiral reducing agents or catalysts. Furthermore, if a chiral substituent is introduced on the piperazine nitrogen, it could potentially direct stereoselective reactions at other positions on the molecule. The synthesis of chiral piperazine derivatives often starts from chiral building blocks, such as enantiopure amino acids, to construct the piperazine ring with defined stereochemistry. rsc.org

Cross-Coupling Reactions Utilizing Derivatives

Derivatives of this compound can be utilized in various cross-coupling reactions to build more complex molecules. As mentioned previously, N-arylation of the piperazine ring is a prominent example of a cross-coupling reaction. nih.gov

Furthermore, if a halogenated aryl or heteroaryl group is introduced at the piperazine nitrogen, this halide can serve as a handle for subsequent cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. For instance, a derivative such as Methyl 3-(4-(4-bromophenyl)piperazin-1-yl)-3-oxopropanoate could be reacted with a boronic acid under Suzuki coupling conditions to introduce a new aryl or alkyl group at the 4-position of the phenyl ring.

In recent years, C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic cores like piperazine. mdpi.comencyclopedia.pub While this is a more advanced strategy, it could potentially be applied to introduce substituents directly onto the carbon atoms of the piperazine ring, for example, through photoredox or transition-metal catalysis. mdpi.comencyclopedia.pub

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Oxo 3 Piperazin 1 Ylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. For Methyl 3-oxo-3-piperazin-1-ylpropanoate, both 1D (¹H and ¹³C) and 2D NMR techniques are essential for unambiguous signal assignment and conformational analysis. The structure presents several key features: a methyl ester group, a methylene (B1212753) group alpha to two carbonyls (a keto-ester), and a piperazine (B1678402) ring attached via an amide bond. The presence of the tertiary amide bond can lead to conformational isomers (rotamers) due to the restricted rotation around the C-N bond, which may result in signal broadening or the appearance of multiple sets of signals in the NMR spectra. rsc.org Similarly, the piperazine ring can undergo chair-chair interconversion, further contributing to the dynamic nature of the molecule in solution. researchgate.net

The ¹H NMR spectrum provides information about the number of different types of protons and their electronic environments. The ¹³C NMR spectrum provides analogous information for the carbon atoms. Based on the structure of this compound and data from similar acylated piperazines and methyl esters, the expected chemical shifts are summarized below. st-andrews.ac.ukbeilstein-journals.orgmdpi.com

¹³C NMR Predicted Chemical Shifts: The carbon signals are assigned based on their chemical environment. The carbonyl carbons of the amide and ester groups are the most deshielded, appearing far downfield. The carbons of the piperazine ring typically appear in the 40-50 ppm range. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Select a nucleus to see the predicted chemical shift ranges for this compound.

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| ¹H NMR | ||

| Piperazine CH₂ (N-CO) | 3.50 - 3.70 (m, 4H) | |

| Piperazine CH₂ (N-H) | 2.80 - 3.00 (m, 4H) | |

| Methylene (CH₂) | 3.45 - 3.65 (s, 2H) | |

| Methyl (OCH₃) | 3.70 - 3.80 (s, 3H) | |

| Amine (NH) | 2.00 - 2.50 (br s, 1H) | |

| ¹³C NMR | ||

| Amide Carbonyl (C=O) | 165.0 - 168.0 | |

| Ester Carbonyl (C=O) | 169.0 - 172.0 | |

| Methyl (OCH₃) | 52.0 - 53.0 | |

| Methylene (CH₂) | 40.0 - 42.0 | |

| Piperazine C (N-CO) | 45.0 - 48.0 | |

| Piperazine C (N-H) | 43.0 - 45.0 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the geminal and vicinal protons within the piperazine ring, confirming the ring structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would definitively link the proton signals of the piperazine, methylene, and methyl groups to their corresponding carbon signals in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. sdsu.edu This is vital for connecting the different fragments of the molecule. Key expected correlations include:

From the methyl protons (OCH₃) to the ester carbonyl carbon.

From the methylene protons (-CO-CH₂-CO-) to both the amide and ester carbonyl carbons.

From the piperazine protons adjacent to the amide nitrogen to the amide carbonyl carbon. st-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. researchgate.net In this molecule, NOESY could help to differentiate between rotamers by showing through-space correlations between specific piperazine protons and the methylene group protons. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. nih.gov

Interactive Table 2: Characteristic IR Absorption Bands Click on a functional group to view its expected vibrational frequency range.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3250 - 3400 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=O (Amide) | Stretch | 1640 - 1680 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C-N (Amide/Amine) | Stretch | 1020 - 1220 | Medium |

The presence of two distinct carbonyl peaks is a key diagnostic feature, with the ester carbonyl typically appearing at a higher wavenumber than the amide carbonyl. docbrown.inforesearchgate.net The broad N-H stretch from the secondary amine in the piperazine ring is also a significant feature.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the unambiguous determination of the molecular formula (C₈H₁₄N₂O₃). The nominal mass is 186.10 g/mol .

Electron impact (EI) or electrospray ionization (ESI) techniques would reveal the molecular ion peak ([M]⁺ or [M+H]⁺). The subsequent fragmentation pattern provides structural information. Based on studies of related piperazine derivatives, the fragmentation of this compound is expected to proceed through several key pathways. researchgate.netxml-journal.netraco.cat

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common pathway for amines. This can lead to the fragmentation of the piperazine ring.

Amide Bond Cleavage: Scission of the bond between the amide carbonyl and the piperazine nitrogen can occur.

Loss of Ester Group Fragments: Fragmentation can involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Piperazine Ring Opening: A characteristic fragmentation of piperazine involves the cleavage of the ring, leading to fragments with specific m/z values such as 56 or 70. xml-journal.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The relevance of this technique depends on the presence of chromophores (light-absorbing groups).

This compound lacks extensive conjugated systems or aromatic rings. The primary chromophores are the two carbonyl groups (C=O) from the amide and ester functionalities. These groups can undergo n → π* electronic transitions. researchgate.netresearchgate.net However, these transitions are typically weak (low molar absorptivity) and occur at short wavelengths, likely below 220 nm. Therefore, while technically relevant, UV-Vis spectroscopy is not a primary technique for the structural characterization of this aliphatic compound, as it would not provide highly distinctive spectral features in the standard 200-800 nm range. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no public crystal structure data is available for this compound itself, analysis of related piperidine (B6355638) and piperazine derivatives provides a strong basis for predicting its solid-state conformation. nih.govresearchgate.net

It is highly probable that the six-membered piperazine ring would adopt a stable chair conformation to minimize steric strain. researchgate.netchemrxiv.org The substituents on the nitrogen atoms would occupy either axial or equatorial positions. The acyl group is generally found in an equatorial position to reduce steric hindrance. The geometry around the amide bond is expected to be nearly planar due to its partial double bond character. X-ray analysis would also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group and the carbonyl oxygen atoms, which dictate the crystal packing. beilstein-journals.org

Computational and Theoretical Studies of Methyl 3 Oxo 3 Piperazin 1 Ylpropanoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For Methyl 3-oxo-3-piperazin-1-ylpropanoate, these calculations would reveal key aspects of its stability and reactivity.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. It would highlight the molecule's propensity to participate in electronic transitions. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | This would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting sites of interaction. |

| Mulliken and NBO Charges | Calculated atomic charges that provide insight into the charge distribution across the molecule. | These charges would quantify the polarity of bonds and the partial charges on each atom, influencing intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | MEP maps visually represent the regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. |

Detailed quantum chemical calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule. The results would provide a quantitative picture of the bonding and electronic characteristics of this compound.

Molecular Docking and Dynamics Simulations

While often used in a biological context, molecular docking and dynamics simulations are powerful tools for studying intermolecular interactions in a non-biological context as well.

Molecular Docking can be used to predict the preferred orientation and binding affinity of this compound with another molecule, such as a solvent or another monomer unit in a crystal lattice. The simulation calculates a docking score, which is an estimate of the binding free energy.

Molecular Dynamics (MD) Simulations provide a dynamic view of intermolecular interactions over time. An MD simulation of this compound, for instance in a solvent box, would reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the piperazine (B1678402) moiety and protic solvents.

Interaction Energies: The quantitative strength of van der Waals and electrostatic interactions with surrounding molecules.

These simulations rely on force fields that approximate the potential energy of the system, allowing for the simulation of molecular motion and interactions.

Conformational Analysis and Energy Minimization Studies

The flexibility of the piperazine ring and the rotatable bonds in the propanoate chain mean that this compound can adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

This process typically involves:

Systematic or Stochastic Search: Generating a wide range of possible conformations by rotating dihedral angles.

Energy Minimization: Optimizing the geometry of each conformer to find the nearest local energy minimum on the potential energy surface.

The results of such a study would be a set of stable conformers and their relative energies, providing insight into the most probable shapes the molecule will adopt.

Example of Conformational Energy Data:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (equatorial) | 0.00 | τ1, τ2 |

| Chair (axial) | 1.50 | τ1, τ2 |

| Twist-Boat | 5.30 | τ1, τ2 |

Note: This is an illustrative table. Actual values would be obtained from calculations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the NMR chemical shifts. These predicted values, when compared to experimental data, can help in the structural elucidation of the molecule and its conformers.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of the energy) yields the vibrational frequencies corresponding to the normal modes of the molecule. These can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C=O stretching or N-H bending.

Computational Prediction of Reaction Pathways and Mechanisms

Theoretical chemistry can be used to explore the potential chemical reactions of this compound. This involves mapping the potential energy surface for a given reaction to identify:

Transition States: The high-energy structures that connect reactants to products.

Activation Energies: The energy barrier that must be overcome for the reaction to occur.

Reaction Intermediates: Any stable species that are formed during the course of the reaction.

By calculating the energetics of different possible pathways, computational chemistry can predict the most likely reaction mechanism. For example, the hydrolysis of the ester group could be modeled to understand the role of acid or base catalysis.

Density Functional Theory (DFT) Applications to Reactivity

DFT is particularly well-suited for studying chemical reactivity through the calculation of various "reactivity descriptors." These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's reactivity.

Key DFT Reactivity Descriptors:

| Descriptor | Formula | Interpretation for this compound |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Relates to the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A harder molecule is less reactive. |

| Electronegativity (χ) | χ = -μ | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |

| Fukui Functions | f(r) | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. |

By calculating these descriptors, a detailed reactivity profile for this compound can be constructed, predicting how it will behave in different chemical environments.

Applications of Methyl 3 Oxo 3 Piperazin 1 Ylpropanoate in Complex Organic Synthesis

Utilization as a Chiral Auxiliary Precursor

There is currently no scientific literature available that describes the use of Methyl 3-oxo-3-piperazin-1-ylpropanoate as a precursor for chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While piperazine-containing structures can be chiral, the specific application of this compound for such purposes has not been reported.

Role as a Key Intermediate in Multi-Step Synthesis

This compound contains a β-keto ester functionality attached to a piperazine (B1678402) ring, suggesting its potential as a versatile intermediate. The β-keto ester group can undergo a variety of chemical transformations, including alkylation, acylation, and condensation reactions. The piperazine moiety, with its two nitrogen atoms, offers sites for further functionalization. However, a comprehensive review of the scientific literature does not yield specific examples of multi-step syntheses where this compound serves as a key, isolated intermediate leading to more complex molecules. General synthetic routes to piperazine derivatives are well-documented, but the specific role of this compound as a pivotal building block is not detailed.

Integration into Macrocyclic and Polycyclic Architectures

The construction of macrocyclic and polycyclic frameworks is a significant challenge in organic synthesis. The bifunctional nature of this compound, with reactive sites on both the piperazine ring and the propanoate chain, could theoretically be exploited in cyclization reactions to form larger ring systems. Despite this potential, there are no published studies that demonstrate the integration of this specific compound into macrocyclic or polycyclic architectures.

Contribution to the Synthesis of Complex Natural Product Analogues

The synthesis of analogues of complex natural products is a crucial strategy for exploring structure-activity relationships and developing new therapeutic agents. Piperazine moieties are incorporated into the structures of some natural products and their synthetic derivatives. organic-chemistry.org Nevertheless, a search of the chemical literature reveals no instances where this compound has been utilized as a starting material or key intermediate in the synthesis of analogues of complex natural products.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Methyl 3 Oxo 3 Piperazin 1 Ylpropanoate

Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone of purity assessment and separation in synthetic chemistry. For a molecule like Methyl 3-oxo-3-piperazin-1-ylpropanoate, a multi-faceted chromatographic approach is necessary to resolve the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and quantifying the amount of non-volatile and thermally labile compounds like this compound. However, the development of a robust HPLC method for this compound presents a unique challenge due to the presence of the β-keto ester group, which can exist in equilibrium with its enol tautomer. This keto-enol tautomerism can lead to poor peak shapes, such as broadening or splitting, in reversed-phase HPLC. chromforum.org

To overcome this, method development would focus on several key parameters. The use of mixed-mode columns, which offer multiple retention mechanisms, can improve peak shape for β-diketones. chromforum.org Additionally, adjusting the mobile phase pH can influence the rate of tautomeric interconversion; an acidic mobile phase is often employed to accelerate the process, leading to a single, sharp peak. chromforum.org Elevating the column temperature can also increase the rate of interconversion, causing the distinct tautomers to coalesce into one averaged peak. chromforum.org

A typical starting point for HPLC method development for this compound is outlined in the interactive table below.

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for retaining moderately polar organic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control tautomerism and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30-40 °C | Can be optimized to improve peak shape by accelerating keto-enol interconversion. chromforum.org |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm | The amide and keto-ester moieties are expected to have UV absorbance. DAD allows for peak purity assessment. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

This table represents a hypothetical starting point for HPLC method development and would require empirical optimization.

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct GC analysis. However, GC can be a powerful tool for assessing the presence of volatile impurities or for analyzing the compound after chemical derivatization. semanticscholar.org

Derivatization of the secondary amine in the piperazine (B1678402) ring, for instance through acylation or silylation, can increase the compound's volatility and thermal stability, making it amenable to GC analysis. researchgate.netnih.gov This approach can be particularly useful for detecting and quantifying trace-level impurities that may be difficult to resolve by HPLC.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. During the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., piperazine and a methyl ester derivative) and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material standards, a chemist can qualitatively assess the reaction's completion. The choice of the mobile phase (eluent) is critical and would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation of spots on the silica (B1680970) plate.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural and quantitative information.

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful analytical tool. It combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, allowing for the definitive identification of the main compound, as well as the characterization of impurities and degradation products. semanticscholar.org In an LC-MS analysis, the molecular ion peak corresponding to the mass of this compound would be expected, along with characteristic fragment ions that can help confirm its structure. For instance, fragmentation patterns typical of piperazine derivatives would be anticipated. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile impurities or for the analysis of derivatized this compound. researchgate.netrsc.org The mass spectra obtained can be compared against libraries for impurity identification.

Quantitative Analytical Methods for Synthetic Yield Determination

Accurate determination of the synthetic yield requires a validated quantitative analytical method. For this compound, quantitative HPLC with UV detection (HPLC-UV) is the method of choice. researchgate.net

To ensure accuracy, an internal standard—a compound with similar properties to the analyte but well-resolved chromatographically—may be added in a known amount to both the calibration standards and the sample. This corrects for variations in injection volume and sample preparation.

The validation of such a quantitative method would assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the results are reliable and reproducible. researchgate.net

Future Research Directions and Emerging Trends for Methyl 3 Oxo 3 Piperazin 1 Ylpropanoate

Exploration of Novel Catalytic Approaches for Synthesis

The synthesis of β-keto esters and amides, the core components of Methyl 3-oxo-3-piperazin-1-ylpropanoate, is a well-established area of organic chemistry. However, the drive for greater efficiency, selectivity, and milder reaction conditions continues to fuel the exploration of novel catalytic systems. Future research could focus on the development of highly efficient catalysts for the acylation of piperazine (B1678402) with a suitable malonate derivative.

Potential Catalytic Systems:

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal Catalysts | High turnover numbers, broad functional group tolerance. | Developing catalysts based on earth-abundant metals to reduce cost and environmental impact. |

| Organocatalysts | Metal-free, often milder reaction conditions, potential for asymmetric synthesis. | Designing chiral organocatalysts to produce enantiomerically pure derivatives. |

| Biocatalysts (Enzymes) | High selectivity, environmentally benign conditions. | Screening for lipases or acyltransferases that can catalyze the N-acylation of piperazine. |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on the synthesis of this compound will likely prioritize the development of sustainable and environmentally friendly methods. This includes the use of safer solvents, renewable starting materials, and processes that minimize waste generation.

One promising avenue is the use of greener acylating agents in place of traditional, more hazardous reagents like acyl chlorides. For instance, the direct use of carboxylic acids or their derivatives in catalytic amide bond formation represents a more atom-economical approach.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, on-demand production. The synthesis of piperazine-containing active pharmaceutical ingredients and intermediates has already been successfully demonstrated in flow systems. acs.orgmdpi.com

Future work could involve designing a continuous flow process for the synthesis of this compound. This would likely involve a multi-step sequence where the formation of the β-keto ester and the subsequent amidation with piperazine are performed in-line, potentially with immobilized catalysts or reagents to simplify purification.

Applications in Materials Science (if relevant to non-biological materials)

The piperazine moiety is a common building block in materials science, particularly in the development of polymers and metal-organic frameworks (MOFs). While specific applications for this compound in non-biological materials are not yet documented, its functional groups suggest potential utility.

The β-keto ester functionality could be exploited for further chemical modifications, allowing the molecule to be incorporated into polymer chains or used as a ligand for the synthesis of novel coordination polymers. The piperazine ring can also influence the solubility and processing characteristics of materials.

Advancements in Computational Modeling for Predictive Synthesis

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of chemical reactions. In the context of this compound, computational studies could be employed to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and understand the role of catalysts in the synthesis.

Design Novel Catalysts: Computational screening can help identify promising new catalyst structures with enhanced activity and selectivity.

Investigate Molecular Properties: Modeling can provide insights into the conformational behavior and electronic properties of the molecule, which can be valuable for understanding its reactivity and potential applications.

Discovery of Unprecedented Chemical Transformations

The unique combination of a β-keto ester and a piperazine ring in this compound opens the door to exploring novel chemical transformations. The reactivity of the β-keto ester moiety is well-known, participating in a variety of carbon-carbon bond-forming reactions. The piperazine ring, with its two nitrogen atoms, can engage in various functionalization reactions.

Future research could investigate intramolecular reactions that leverage the proximity of these two functional groups, potentially leading to the discovery of new heterocyclic scaffolds. Furthermore, the exploration of its reactivity under unconventional conditions, such as photoredox catalysis or mechanochemistry, could unveil unprecedented chemical transformations.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-oxo-3-piperazin-1-ylpropanoate, and how can reaction yields be improved?

A common method involves coupling piperazine derivatives with activated esters. For example, carbodiimide-based coupling agents like TBTU or HOBt with DMF as a solvent and NEt₃ as a base can achieve amide bond formation (as seen in analogous piperazine syntheses) . Yield optimization may require stoichiometric adjustments, inert atmosphere control, or microwave-assisted synthesis to reduce side reactions.

Q. Which analytical techniques are most reliable for purity assessment of this compound?

Reverse-phase HPLC with UV detection (e.g., C18 columns) is widely used for purity analysis, especially for detecting hydrolytic byproducts or residual solvents. Impurity profiling should follow pharmacopeial guidelines, such as those outlined for structurally related fluoroquinolone impurities, which employ gradient elution and mass spectrometry for low-level detection .

Q. How should this compound be stored to ensure stability?

Based on analogous esters (e.g., methyl 3-oxo-pentanoate), storage at –20°C under anhydrous conditions in amber vials is recommended to prevent hydrolysis and photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can empirically determine degradation thresholds .

Q. What safety protocols are critical during handling?

While direct safety data for this compound are limited, esters with α-keto groups (e.g., ethyl 2-formyl-3-oxopropanoate) require PPE (gloves, goggles) and fume hood use due to potential irritancy. First-aid measures for accidental exposure include rinsing with water and medical consultation .

Advanced Research Questions

Q. How can impurity profiles be resolved when scaling up synthesis?

Advanced impurity identification involves LC-MS/MS and NMR spectroscopy. For example, piperazine-related byproducts (e.g., N-oxides or dimerization products) can be characterized using high-resolution mass spectrometry and compared to reference standards like those for ofloxacin impurities . Orthogonal purification methods (e.g., preparative HPLC or crystallization) may mitigate these issues.

Q. What strategies validate the compound’s structure-activity relationship (SAR) in drug discovery?

SAR studies require systematic modification of the piperazine ring or ester group. For instance, replacing the methyl ester with ethyl or tert-butyl esters (as in aryl piperazine derivatives) can assess metabolic stability. Computational docking and in vitro assays (e.g., receptor binding) should correlate structural changes with activity .

Q. How does the compound behave under physiological pH conditions?

Stability in buffered solutions (pH 1.2–7.4) can be evaluated via UV-Vis spectroscopy or LC-MS to monitor hydrolysis. Comparative studies with analogs like 3-(3-methoxyphenyl)propanoic acid suggest pH-dependent ester cleavage, with pseudo-first-order kinetics modeling to predict half-lives .

Q. What spectroscopic methods best resolve its crystallographic and electronic properties?

Single-crystal X-ray diffraction (as applied to methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) provides definitive stereochemical data. Computational methods (DFT) can supplement experimental results by modeling electron density maps and H-bonding interactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.